molecular formula C12H9N3O B573195 5-(Benzyloxy)pyrimidine-2-carbonitrile CAS No. 166672-22-6

5-(Benzyloxy)pyrimidine-2-carbonitrile

Cat. No.: B573195
CAS No.: 166672-22-6
M. Wt: 211.224
InChI Key: IGWUAUDJTKKCAB-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pyrimidine-2-carbonitrile is an organic compound with the molecular formula C12H9N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)pyrimidine-2-carbonitrile typically involves the reaction of pyrimidine derivatives with benzyl alcohol in the presence of a base. One common method includes the following steps:

    Starting Material: 2-chloropyrimidine.

    Reagent: Benzyl alcohol.

    Base: Sodium hydride or potassium carbonate.

    Solvent: Dimethylformamide or dimethyl sulfoxide.

    Reaction Conditions: The reaction mixture is heated to a temperature of around 100-120°C for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)pyrimidine-2-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The benzyloxy group can be replaced by other nucleophiles.

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitrile group can be reduced to form an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like tetrahydrofuran.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyrimidine derivatives.

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino-pyrimidine derivatives.

Scientific Research Applications

5-(Benzyloxy)pyrimidine-2-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in the body.

    Materials Science: It is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Chemistry: It is used in the synthesis of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxy)pyrimidine-2-carbonitrile: Similar structure but with a methoxy group instead of a benzyloxy group.

    5-(Ethoxy)pyrimidine-2-carbonitrile: Similar structure but with an ethoxy group instead of a benzyloxy group.

    5-(Phenoxy)pyrimidine-2-carbonitrile: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness

5-(Benzyloxy)pyrimidine-2-carbonitrile is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and ability to interact with hydrophobic regions in biological targets. This makes it a valuable compound in the design of drugs and other bioactive molecules.

Properties

IUPAC Name

5-phenylmethoxypyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-6-12-14-7-11(8-15-12)16-9-10-4-2-1-3-5-10/h1-5,7-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWUAUDJTKKCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(N=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652408
Record name 5-(Benzyloxy)pyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166672-22-6
Record name 5-(Benzyloxy)pyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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